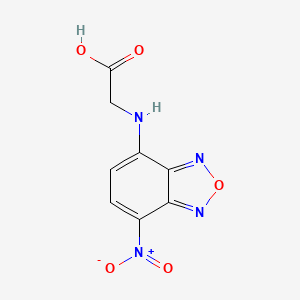

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine

Vue d'ensemble

Description

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine: is a fluorescent compound widely used in biochemical and biophysical research. It is known for its ability to act as a probe in various biological systems due to its fluorescent properties. The compound is part of the nitrobenzoxadiazole (NBD) family, which is characterized by the presence of a nitro group and a benzoxadiazole ring.

Mécanisme D'action

Target of Action

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine, also known as 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid, is a fluorescent analog of palmitoyl-CoA . It is used to fluorescently label palmitoylation sites on proteins . It is also known to inhibit glutathione S-transferases (GSTs), a family of enzymes involved in xenobiotic detoxification .

Mode of Action

This compound interacts with its targets by inhibiting the catalytic activity of GSTs . It also disrupts the interaction between the GSTP1-1 and key signaling effectors . As a fluorescent analog, it can be used to study the membrane translocation of lipids and to track palmitoyl-CoA uptake .

Biochemical Pathways

The compound affects the biochemical pathways involving GSTs and palmitoyl-CoA. GSTs play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) with carcinogens, drugs, toxins, and products of oxidative stress . On the other hand, palmitoyl-CoA is involved in lipid metabolism, and its uptake can be tracked using this compound .

Pharmacokinetics

It is known that the compound is a fluorescent analog, which suggests that it can be tracked in biological systems .

Result of Action

The compound’s action results in the inhibition of GSTs, disrupting the detoxification process . It also allows for the fluorescent labeling of palmitoylation sites on proteins, providing a means to study lipid metabolism .

Action Environment

The action of this compound can be influenced by the environment. For instance, the compound’s fluorescence is weak in water but increases in aprotic solvents and other nonpolar environments . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Analyse Biochimique

Biochemical Properties

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with glutathione S-transferases , a family of enzymes involved in detoxification processes. The interaction between This compound and glutathione S-transferases results in the inhibition of the enzyme’s activity, which can be utilized to study the enzyme’s function and regulation . Additionally, this compound can bind to other proteins and enzymes, altering their activity and providing insights into their biochemical roles.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in tumor cell lines by disrupting the interaction between glutathione S-transferase Pi and key signaling effectors . This disruption leads to the activation of apoptotic pathways, resulting in cell death. Furthermore, This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of This compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation. For example, This compound binds to the active site of glutathione S-transferases, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the detoxification of harmful compounds, leading to cellular stress and apoptosis. Additionally, This compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions. Studies have shown that This compound maintains its inhibitory effects on glutathione S-transferases for several hours in vitro . Long-term exposure to light or extreme pH conditions can lead to the degradation of the compound, reducing its effectiveness. In vivo studies have also indicated that the compound’s effects on cellular function can persist for several days, depending on the dosage and administration method.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit glutathione S-transferases without causing significant toxicity . At higher doses, This compound can induce toxic effects, including liver damage and oxidative stress. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound is metabolized by glutathione S-transferases, which catalyze the conjugation of the compound with glutathione . This reaction facilitates the detoxification and excretion of This compound from the body. Additionally, the compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, This compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals. The localization of This compound within these compartments can influence its activity, as it may interact with different sets of biomolecules, leading to distinct cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of a glycine moiety. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid decomposition. The glycine moiety is then introduced through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Halogens, alkylating agents.

Major Products:

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted benzoxadiazole derivatives.

Applications De Recherche Scientifique

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids to study their localization and dynamics within cells.

Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.

Industry: Applied in the development of fluorescent sensors for environmental monitoring and quality control.

Comparaison Avec Des Composés Similaires

- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)methylamine

- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)ethanolamine

- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)propylamine

Uniqueness: N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine is unique due to its specific structure, which combines the fluorescent properties of the nitrobenzoxadiazole ring with the versatility of the glycine moiety. This combination allows it to be used in a wide range of applications, from biochemical research to industrial processes.

Activité Biologique

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine (NBD-glycine) is a compound that has garnered attention due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological systems, mechanisms of action, and potential applications in scientific research.

Structural Characteristics

NBD-glycine features a benzoxadiazole moiety with a nitro group that contributes to its fluorescent properties. The molecular formula is CHNO, and it has a molecular weight of 194.14 g/mol. Its structure allows for significant fluorescence, making it valuable for various biochemical applications, particularly in fluorescence-based assays and imaging techniques .

The biological activity of NBD-glycine is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it acts as a fluorescent ligand for serotonin receptors, enabling the investigation of receptor dynamics and ligand binding characteristics. The fluorescence properties are sensitive to the local environment, which allows researchers to monitor changes in receptor conformation upon ligand binding .

Interaction with Glutathione S-Transferases (GSTs)

Research indicates that NBD derivatives can inhibit glutathione S-transferases (GSTs), which play critical roles in detoxification processes within cells. For instance, studies have shown that compounds similar to NBD-glycine can trigger apoptosis in human tumor cell lines by disrupting the JNK-GSTP1-1 complex . This interaction suggests that NBD-glycine may possess anticancer properties by targeting GSTs involved in drug resistance mechanisms.

Biological Applications

NBD-glycine's biological activity has led to various applications across multiple fields:

- Fluorescent Probes : Due to its strong fluorescence properties, NBD-glycine is used as a probe for studying receptor-ligand interactions and cellular dynamics.

- Anticancer Research : Its ability to inhibit GSTs positions it as a potential candidate for cancer therapeutics aimed at overcoming drug resistance.

- Biochemical Assays : The compound's fluorescent characteristics make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Case Studies

Several studies have explored the biological effects of NBD-glycine and related compounds:

- Serotonin Receptor Studies : NBD-labeled serotonin analogs have been developed to investigate the molecular environment of serotonin receptors. These studies demonstrated specific labeling with minimal nonspecific interactions, highlighting the potential of NBD-glycine in neuropharmacology .

- Apoptosis Induction : Research on NBD derivatives showed that they could induce apoptosis in various human tumor cell lines by inhibiting GSTs, thus providing insights into their potential use as therapeutic agents against cancer .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O5/c13-6(14)3-9-4-1-2-5(12(15)16)8-7(4)10-17-11-8/h1-2,9H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSBITYSGCGTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548272 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18333-80-7 | |

| Record name | N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.